
5-(Difluoromethoxy)pyridin-3-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Difluoromethoxy)pyridin-3-amine hydrochloride is a chemical compound with the molecular formula C6H7ClF2N2O It is a derivative of pyridine, a basic heterocyclic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethoxy)pyridin-3-amine hydrochloride typically involves the reaction of 5-(Difluoromethoxy)pyridin-3-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product. The reaction conditions often include maintaining a specific temperature range and using inert gases like nitrogen or argon to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors and precise control of reaction parameters. The process may include steps such as purification through crystallization or distillation to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Difluoromethoxy)pyridin-3-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield a different product compared to reduction or substitution .
Applications De Recherche Scientifique
5-(Difluoromethoxy)pyridin-3-amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-(Difluoromethoxy)pyridin-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Trifluoromethoxy)pyridin-3-amine hydrochloride: This compound has a similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
6-(Difluoromethoxy)pyridin-3-amine: This compound has the difluoromethoxy group at a different position on the pyridine ring[][3].
Uniqueness
5-(Difluoromethoxy)pyridin-3-amine hydrochloride is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. Its difluoromethoxy group can influence its reactivity and interactions with other molecules, making it valuable for various research applications[3][3].
Propriétés
Formule moléculaire |
C6H7ClF2N2O |
|---|---|
Poids moléculaire |
196.58 g/mol |
Nom IUPAC |
5-(difluoromethoxy)pyridin-3-amine;hydrochloride |
InChI |
InChI=1S/C6H6F2N2O.ClH/c7-6(8)11-5-1-4(9)2-10-3-5;/h1-3,6H,9H2;1H |
Clé InChI |
FPBBTYNEWBCKFV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC=C1OC(F)F)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


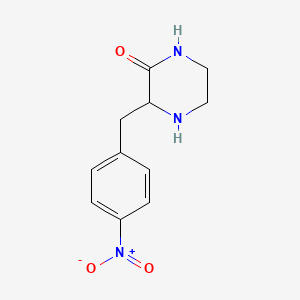


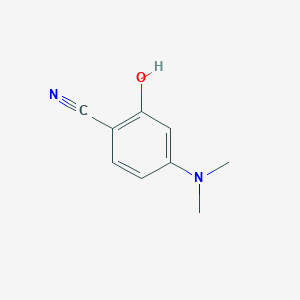

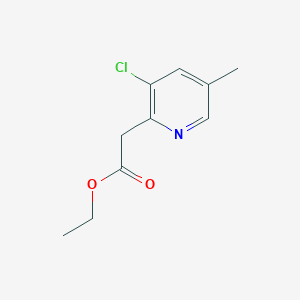
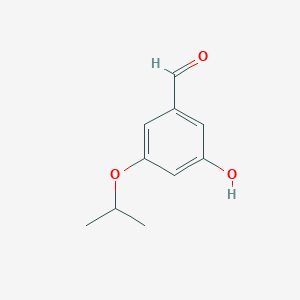

![(8S)-8-(2,4-dihydroxyphenyl)-5-hydroxy-2-methyl-2-(4-methylpent-3-enyl)-7,8-dihydropyrano[3,2-g]chromen-6-one](/img/structure/B14851643.png)

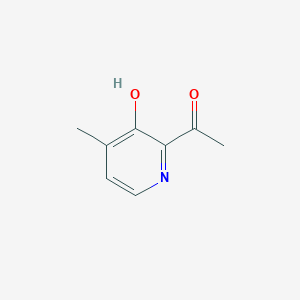
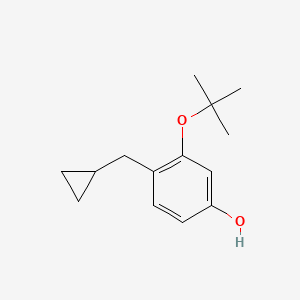
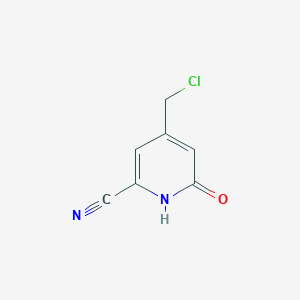
![[6-(Methoxycarbonyl)-4-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14851662.png)
